Majorenolide
Description
Historical Context of Majorenolide Discovery
The initial discovery of (-)-Majorenolide, along with the related compounds (-)-majorynolide and (-)-majoranolide, was reported in 1989 and 1990 from Persea major. doi.orgcsic.es These compounds were first isolated from this plant species, marking their entry into the scientific literature. doi.orgcsic.es Later, (+)-Majorenolide was isolated from the aeroponically grown roots of Persea indica. preprints.org The investigation of P. indica also led to the identification of other related γ-lactones. doi.orgcsic.es
Initial Structural Assignment and Subsequent Revisions in the Scientific Literature
Upon its initial isolation from Persea major, this compound was assigned a δ-lactone (a six-membered ring) structure. doi.orgcsic.esscribd.com However, subsequent research on a compound with an identical 1H NMR spectrum isolated from Persea indica led to a proposed structural revision. doi.orgcsic.es Based on this one-dimensional NMR data, researchers suggested that this compound possesses a γ-lactone (a five-membered ring) structure instead. doi.orgresearchgate.net This proposed revision also implied that the structures of the related lactones, majorynolide and majoranolide, should be re-examined. doi.orgresearchgate.net
The γ-lactone structure was later confirmed through more advanced spectroscopic techniques. In 2008, studies utilizing COSY, NOESY, and cigar-HMBC data of racemic forms of this compound, majorynolide, and majoranolide isolated from the roots of Lindera akoensis solidified the γ-lactone assignment. csic.es Further detailed spectroscopic analysis, including 1D and 2D NMR (¹H, ¹³C, ¹H-¹H-COSY, HMBC, and HSQC) and HR-ESI-MS, on compounds obtained from Persea fulva, also supported the revised γ-lactone structure for this compound. researchgate.net
Classification within the Chemical Landscape of Natural Products
This compound belongs to the class of natural products known as γ-lactones, specifically falling under the sub-category of alkene-γ-lactones. doi.orgcsic.es Natural products are a diverse group of compounds derived from natural sources, and they are often classified based on their chemical structures. medchemexpress.comsigmaaldrich.com this compound's structure, characterized by a five-membered lactone ring and an alkene functional group in its side chain, places it within this specific chemical group. doi.org
These compounds are part of a broader family of butanolides. researchgate.net The chemical diversity of natural products is vast, encompassing various classes such as alkaloids, flavonoids, terpenoids, and polyketides. This compound, as a lactone, represents one of the many structural motifs found in nature.
Overview of Related Alkene-Alkyne Lactone Natural Products
This compound is part of a family of structurally related alkene-alkyne lactone natural products. The primary source of these compounds discussed in the literature is the genus Persea, belonging to the Lauraceae family. doi.orgcsic.esresearchgate.net
Several related lactones have been isolated alongside this compound. These include:
Majorynolide: An alkyne-containing analog of this compound. doi.orgcsic.es
Majoranolide: The saturated alkane analog. doi.orgcsic.es
This compound acetate and Majorynolide acetate: Acetylated derivatives of this compound and Majorynolide, respectively, which have also been identified as new natural products. doi.org
The red alga Laurencia majuscula is another notable source of halogenated and non-halogenated C15 acetogenins, which include alkene-alkyne lactones and related structures. mdpi.comnih.govox.ac.uk While not identical to this compound, these compounds from Laurencia species often feature similar structural elements, such as enyne functionalities and cyclic ether rings, highlighting a recurring theme in marine and terrestrial natural products. nih.govresearchgate.netnih.govacs.org
The structural variations among these related compounds, such as the presence of an alkene, alkyne, or alkane side chain, and the addition of functional groups like acetates, contribute to the chemical diversity of this family of natural products. doi.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H28O3 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(3E)-3-dodec-11-enylidene-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C17H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-16(14-18)20-17(15)19/h2,12,16,18H,1,3-11,13-14H2/b15-12+ |
InChI Key |
XOPQVUWGWFRPQD-NTCAYCPXSA-N |
Isomeric SMILES |
C=CCCCCCCCCC/C=C/1\CC(OC1=O)CO |
Canonical SMILES |
C=CCCCCCCCCCC=C1CC(OC1=O)CO |
Synonyms |
majorenolide |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Investigations
Primary Botanical Sources of Majorenolide (e.g., Persea species)
This compound has been isolated from several species within the Lauraceae family, commonly known as the laurel family. The primary botanical sources identified in scientific literature are species belonging to the genus Persea. Specifically, the compound has been found in the bark, roots, and leaves of Persea major, Persea indica, and Persea fulva researchgate.net.
In addition to Persea species, this compound has also been isolated from the fruits of Mezilaurus crassiramea, another member of the Lauraceae family researchgate.net. The discovery of this butanolide in Mezilaurus was a significant finding, as it was the first time it was reported in this genus researchgate.net. The consistent presence of this compound across different genera within the same plant family suggests a shared biosynthetic pathway.
Table 1: Botanical Sources of this compound
| Genus | Species | Plant Part(s) | Family |
|---|---|---|---|
| Persea | P. major | Bark, Roots, Leaves | Lauraceae |
| Persea | P. indica | Bark, Roots, Leaves | Lauraceae |
| Persea | P. fulva | Bark, Roots, Leaves | Lauraceae |
| Mezilaurus | M. crassiramea | Fruits | Lauraceae |
Geographic Distribution and Ecological Significance of Producing Organisms
The genus Persea comprises approximately 111 species of evergreen trees, with the most famous member being the avocado, Persea americana wikipedia.org. The species of this genus exhibit a disjunct distribution. The majority, around 109 species, are found in the Neotropics, with a range extending from Central America, Mexico, and the Caribbean down to Argentina and Chile in South America wikipedia.org. A smaller number of species, such as P. indica, are native to the Macaronesian islands (Madeira and the Canary Islands) off the coast of northwest Africa wikipedia.orgtreesandshrubsonline.org.
These trees are typically found in warm temperate and tropical climates, requiring continuously moist soil and showing little tolerance for drought or severe cold wikipedia.orgtreesandshrubsonline.org. They are important components of their native ecosystems, particularly in the montane rainforests of Mesoamerica. For instance, the fruits of wild Persea species are a crucial food source for various birds, including the resplendent quetzal wikipedia.orgox.ac.uk. The bird consumes the fruit and later regurgitates the seed, acting as a vital agent for seed dispersal and contributing to the forest's regeneration ox.ac.uk. While the direct ecological role of this compound itself is not fully elucidated, the producing organisms play a significant part in the biodiversity and trophic webs of their habitats.
Research Methodologies for Extraction and Isolation from Plant Matrices
The journey from a plant source to a pure chemical compound like this compound involves a multi-step process of extraction and isolation. These methods are designed to efficiently liberate the target compound from the complex plant matrix and separate it from thousands of other phytochemicals nih.gov.
The initial step is typically extraction , where a solvent is used to draw out the desired compounds from the plant material nih.gov. The choice of solvent is critical and is based on the polarity of the target molecule. For lactones like this compound, organic solvents such as ethanol (B145695), methanol, or chloroform are commonly used researchgate.netnih.gov. The plant material (e.g., dried and powdered leaves, bark, or fruit) is macerated or percolated with the chosen solvent. Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed to increase the efficiency and yield of this process by using sound waves or microwaves to disrupt the plant cell walls nih.govmdpi.com.
Following extraction, the crude extract, which is a complex mixture of compounds, is concentrated under reduced pressure. This concentrate then undergoes a process called fractionation . This is often achieved through liquid-liquid partitioning, where the extract is sequentially mixed with immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water). This step separates the compounds into broad groups based on their solubility, simplifying the mixture for the subsequent purification stages.
Chromatographic and Spectroscopic Approaches in Natural Product Isolation Studies
Once a simplified fraction containing this compound is obtained, chromatography is employed for purification. Chromatography is a powerful set of laboratory techniques for separating mixtures based on the differential partitioning of components between a stationary phase and a mobile phase nih.govjournalagent.com.
Column Chromatography (CC): This is a fundamental purification technique where the crude fraction is passed through a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. A solvent or mixture of solvents (the mobile phase) is used to move the mixture down the column. Compounds separate based on their differing affinities for the stationary phase and solubility in the mobile phase, allowing for the collection of purified fractions journalagent.com.
High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is often the method of choice mdpi.comresearchgate.net. This technique uses high pressure to pass the solvent through a column with very fine particles, leading to much higher resolution and separation efficiency compared to standard column chromatography researchgate.net.
After isolation, the precise chemical structure of the pure compound is determined using spectroscopic methods . These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are the most powerful tools for structure elucidation of organic molecules. They provide information about the carbon-hydrogen framework of the molecule, allowing scientists to piece together its structure researchgate.netmdpi.com.
Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions, which reveals the molecular weight of the compound and provides clues about its elemental composition through high-resolution mass spectrometry (HRESIMS) researchgate.netmdpi.com.
By combining these chromatographic and spectroscopic techniques, researchers can isolate this compound from its natural sources and unequivocally confirm its chemical structure.
Table 2: Common Analytical Techniques in this compound Research
| Technique Category | Specific Method | Purpose |
|---|---|---|
| Extraction | Solvent Extraction (Maceration) | Initial removal of compounds from plant material |
| Ultrasound-Assisted Extraction (UAE) | To enhance extraction efficiency | |
| Purification | Column Chromatography (CC) | Initial separation and fractionation of the crude extract |
| High-Performance Liquid Chromatography (HPLC) | Final purification of the compound to high purity | |
| Structure Elucidation | Nuclear Magnetic Resonance (NMR) | To determine the carbon-hydrogen framework and connectivity |
| High-Resolution Mass Spectrometry (HRESIMS) | To determine the molecular weight and elemental formula |
Biosynthetic Pathways and Precursor Analysis
Proposed Biogenetic Route to the Majorenolide Skeleton
The chemical architecture of this compound, characterized by a γ-lactone ring with a long alkyl side chain, strongly suggests its origin from the polyketide pathway, which is analogous in many ways to fatty acid biosynthesis. It is proposed that Lauraceous acetogenins, a class of compounds that includes this compound, are synthesized from fatty acid precursors. kit.edu The biosynthesis is thought to commence with primary metabolites derived from core metabolic cycles like glycolysis and the Krebs cycle, which provide the initial building blocks. wikipedia.org
The proposed biogenetic route likely involves the following key stages:
Initiation: The synthesis is initiated with a starter unit, likely an acyl-CoA derivative.
Elongation: The polyketide chain is extended through the sequential addition of two-carbon units derived from malonyl-CoA. This process is catalyzed by a Polyketide Synthase (PKS) enzyme complex. wikipedia.orgplos.org
Reductive and Dehydrative Processing: During or after chain elongation, specific ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS or as separate enzymes modify the growing chain by reducing keto groups to hydroxyls, and subsequently to double or single bonds.
Lactonization: The formation of the characteristic γ-lactone ring is a crucial step. This is believed to occur through the cyclization of a hydroxylated carboxylic acid precursor.
Tailoring Reactions: Final modifications, such as the introduction of the exocyclic double bond, are carried out by specific tailoring enzymes to yield the final this compound structure.
A revised metabolic pathway for related γ-lactones, rubrynolide (B1263866) and rubrenolide, from Sextonia rubra (Lauraceae) suggests a reaction between 2-hydroxysuccinic acid and 3-oxotetradecanoic acid, moving away from the idea of a single polyketide precursor. plos.org This points to the possibility of a convergent biosynthesis for the lactone ring and the alkyl side chain in some Lauraceae butanolides.
Identification of Biosynthetic Precursors
The primary precursors for the biosynthesis of this compound are believed to be derived from fatty acid metabolism. Long-chain fatty acids provide the carbon backbone for the alkyl side chain. The fundamental building blocks for polyketide synthesis are simple acyl-CoA units.
| Precursor Type | Specific Molecule | Role in Biosynthesis |
| Starter Unit | Acetyl-CoA or other short-chain acyl-CoAs | Initiates the polyketide chain synthesis. |
| Extender Unit | Malonyl-CoA | Provides the two-carbon units for the elongation of the polyketide chain. |
| Fatty Acid-derived Precursors | Long-chain acyl-CoAs | May be directly incorporated or serve as the foundation for the extended alkyl side chain. |
The biosynthesis of fatty acids themselves begins with acetyl-CoA, which is carboxylated to form malonyl-CoA. nih.govaocs.org These precursors are channeled into the polyketide synthase machinery to build the carbon skeleton of this compound.
Enzymatic Transformations and Key Intermediates in Lactone Biogenesis
The biosynthesis of this compound is a multi-step process orchestrated by a suite of enzymes. While the specific enzymes for this compound have not been isolated and characterized, their functions can be inferred from the general principles of polyketide and fatty acid biosynthesis.
Key Enzymatic Steps and Intermediates:
| Enzymatic Step | Enzyme Class | Function | Proposed Intermediate |
| Chain Elongation | Polyketide Synthase (PKS) | Catalyzes the iterative condensation of malonyl-CoA units to build the polyketide backbone. wikipedia.org | A linear polyketo-acyl carrier protein (ACP) intermediate. |
| Keto-reduction | Ketoreductase (KR) | Reduces a specific keto group on the growing chain to a hydroxyl group. | A β-hydroxyacyl-ACP intermediate. |
| Dehydration | Dehydratase (DH) | Removes a water molecule from the β-hydroxyacyl intermediate to form a double bond. | An α,β-unsaturated acyl-ACP intermediate. |
| Enoyl Reduction | Enoylreductase (ER) | Reduces the double bond to form a saturated acyl chain. | A saturated acyl-ACP intermediate. |
| Hydroxylation | Hydroxylase (e.g., Cytochrome P450) | Introduces a hydroxyl group at a specific position, which is a precursor to the lactone ring. | A γ-hydroxy carboxylic acid. |
| Lactonization | Thioesterase/Cyclase | Catalyzes the release of the fatty acid chain from the ACP and its subsequent intramolecular cyclization to form the γ-lactone ring. | The γ-lactone ring structure. |
| Desaturation | Desaturase | Introduces the exocyclic double bond at the α-position of the lactone. | This compound. |
The formation of the γ-lactone ring is a critical step. It is postulated that a specific hydroxylase introduces a hydroxyl group at the γ-position of the elongated fatty acid chain. Subsequent intramolecular esterification, possibly catalyzed by a thioesterase with cyclase activity, would lead to the formation of the stable five-membered lactone ring. The formation of the α-alkylidene moiety is a key toxophoric feature and is likely installed by a dedicated desaturase or a related enzyme towards the end of the biosynthetic pathway.
Comparative Biosynthesis with Structurally Related Compounds
This compound is often found in nature alongside other structurally similar butanolides and related compounds, particularly within the Lauraceae family. Comparing their structures provides clues about shared biosynthetic origins and divergent pathways.
Table of Structurally Related Compounds:
| Compound Name | Structural Difference from this compound | Implied Biosynthetic Variation | Source Organism(s) |
| Majoranolide | Saturated alkyl side chain. | The final enoyl reduction step in the side chain biosynthesis is completed. | Persea fulva uefs.br |
| Majorynolide | Contains an alkyne (triple bond) in the side chain. | Action of a specific desaturase or acetylenase on an existing double bond. | Persea major, Persea indica acs.org |
| Hamabiwalactone B | Different chain length and saturation pattern. | Variation in the number of polyketide extension cycles and reductive processing. | Lindera akoensis wikipedia.org |
| Avocadofurans | Furan (B31954) ring instead of a lactone. | A different cyclization and rearrangement cascade of a common precursor. | Persea indica cuvillier.de |
| Rubrynolide | Presence of an alkyne and different side chain length. | Different starter unit or number of extension cycles, and action of an acetylenase. | Sextonia rubra plos.org |
| Rubrenolide | Saturated side chain of different length. | Variation in starter unit and/or number of extension cycles. | Sextonia rubra plos.org |
The co-occurrence of these compounds suggests a common early biosynthetic pathway, likely diverging at later stages due to the action of specific tailoring enzymes. For instance, the presence of both saturated (majoranolide) and unsaturated (this compound, majorynolide) side chains points to the variable action of desaturase and acetylenase enzymes on a common long-chain precursor. The existence of avocadofurans alongside these lactones in Persea species hints at a branch point in the pathway where a common precursor can be shunted towards either furan or lactone formation. The study of γ-lactones in Sextonia rubra further supports the idea of a flexible biosynthetic machinery capable of producing a suite of related compounds from a pool of common precursors. plos.org
Synthetic Methodologies and Chemical Modifications
Strategies for the Total Synthesis of Majorenolide and its Enantiomers
The total synthesis of this compound, a γ-lactone natural product, presents a significant challenge due to the requirement for stereocontrol at the chiral center. Synthetic strategies are often designed to be convergent, allowing for the late-stage coupling of key fragments, or linear, involving a step-by-step construction of the molecule. numberanalytics.com A key consideration in any total synthesis is the development of a plan that is both efficient and flexible, enabling the potential for divergent synthesis of analogs. numberanalytics.com
A notable and practical approach to the enantioselective total synthesis of (+)-majorenolide has been developed, which also provides access to its saturated counterpart, (+)-majoranolide B. researchgate.netdntb.gov.ua This strategy is noteworthy for its efficiency and scalability.
A key feature of modern total synthesis is the emphasis on stereoselective reactions to control the three-dimensional arrangement of atoms, which is crucial for biological activity. numberanalytics.comnumberanalytics.com Various tactics, including the use of chiral catalysts and conformationally restricted intermediates, are employed to achieve the desired stereochemistry. numberanalytics.comnumberanalytics.com The synthesis of complex molecules like this compound often serves as a testing ground for new synthetic methodologies and strategies. chemrxiv.orgstanford.edu
Development of Asymmetric Synthesis Approaches for Lactone Scaffolds
The γ-lactone core is a prevalent motif in numerous natural products with a wide range of biological activities. researchgate.netnih.gov Consequently, the development of asymmetric methods to synthesize enantiomerically pure γ-lactones, such as this compound, has been a major focus for synthetic chemists. researchgate.netnih.gov These strategies can be broadly categorized into metal-catalyzed and organocatalytic approaches. nih.gov
Deconjugated butenolides have emerged as versatile building blocks in asymmetric catalysis for the synthesis of γ-lactones due to their high reactivity and compatibility with various catalytic systems. rsc.org Both organocatalytic and metal-catalyzed transformations have been successfully applied to these substrates to generate a diverse array of enantioenriched γ-lactones. rsc.org
Several powerful asymmetric reactions have been adapted for the synthesis of chiral lactone scaffolds. The Sharpless asymmetric dihydroxylation of β,γ-unsaturated carboxylic esters provides a reliable method to introduce chirality and form cis-configured γ-alkyl-β-hydroxy-γ-lactones, which are versatile precursors to chiral butenolides and butyrolactones. capes.gov.br Another effective strategy is the dynamic kinetic resolution of racemic γ-keto carboxylic acids. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation using a formic acid–triethylamine azeotrope as the hydrogen source can produce chiral multicyclic γ-lactones with high diastereoselectivity and enantioselectivity. rsc.org
Enzymatic methods also offer a promising route to chiral lactones. Baeyer-Villiger monooxygenases (BVMOs) have been shown to catalyze the asymmetric oxidation of cyclic α,β-unsaturated ketones to produce chiral ene-lactones and enol-lactones. rsc.orgrsc.org This biocatalytic approach can be highly selective and operates under mild conditions. rsc.orgrsc.org Furthermore, photochemoenzymatic strategies that combine photocatalysis with biocatalysis have been developed for the synthesis of chiral γ-lactones from simple starting materials. researchgate.net
The use of chiral auxiliaries represents another established method for asymmetric synthesis. numberanalytics.comyork.ac.uk These are enantiomerically pure compounds that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which they are removed. numberanalytics.comyork.ac.uk
Semi-synthetic Transformations and Preparation of this compound Analogs
Semi-synthetic modifications of natural products are a common strategy in drug discovery to enhance potency, improve pharmacokinetic properties, or explore structure-activity relationships. nih.govnih.govmdpi.com This involves chemically altering a naturally occurring starting material to create new derivatives or analogs. nih.gov
While specific semi-synthetic studies on this compound are not extensively reported in the reviewed literature, the general principles of analog synthesis can be applied to its butenolide scaffold. The reactivity of the α,β-unsaturated lactone system provides opportunities for various chemical transformations. For example, modifications to the alkyl side chain could be explored to investigate its influence on biological activity. The double bond within the lactone ring could also be a target for functionalization, such as epoxidation or hydrogenation, which would lead to saturated lactone analogs like majoranolide B. researchgate.net
The synthesis of analogs of other natural products, such as andrographolide (B1667393) and various nucleosides, often involves targeting specific functional groups for modification to generate a library of related compounds for biological screening. mdpi.commdpi.com A similar approach could be envisioned for this compound, where derivatives with different substituents or altered stereochemistry could be prepared to probe the structural requirements for its biological effects. The creation of such analogs is crucial for understanding the compound's mode of action and for the potential development of new therapeutic agents. mdpi.com
Utilization of Bio-based Feedstocks in this compound Synthesis Research
The increasing demand for sustainable chemical processes has driven research into the use of renewable, bio-based feedstocks for the synthesis of valuable chemicals and pharmaceuticals. bohrium.comdigitellinc.com Lignocellulosic biomass, which is abundant and not in competition with food sources, is a particularly attractive starting material. rsc.org
A significant advancement in the synthesis of (+)-majorenolide involves the use of Cyrene® (dihydrolevoglucosenone), a bio-based solvent and building block derived from the pyrolysis of cellulose. rsc.orgresearchgate.netnih.gov The synthesis starts with levoglucosenone (B1675106) (LGO), a chiral platform chemical obtained from the acid-catalyzed pyrolysis of cellulose. rsc.orgresearchgate.netfrontiersin.org Catalytic hydrogenation of LGO yields Cyrene®. nih.govd-nb.info
A practical and scalable enantioselective synthesis of (+)-majorenolide has been achieved starting from Cyrene®. researchgate.net This approach highlights the potential of using readily available, renewable materials to access complex, biologically active natural products. The use of bio-based platform chemicals like levoglucosenone and Cyrene® not only offers a more sustainable synthetic route but also provides access to valuable chiral building blocks for a wide range of applications in organic synthesis. rsc.orgfrontiersin.org
The development of synthetic routes from bio-based feedstocks is a key aspect of green chemistry, aiming to reduce reliance on fossil fuels and minimize environmental impact. digitellinc.com Research in this area continues to expand, with efforts focused on developing new and efficient catalytic methods for the conversion of biomass into high-value chemical products, including complex molecules like this compound. bohrium.com
Biological Activities and Molecular Mechanisms of Action in Preclinical Models
Investigations of Cytotoxic and Antineoplastic Activities
Majorenolide, a naturally occurring γ-lactone, has demonstrated notable cytotoxic and antineoplastic properties in various preclinical studies. nih.govacs.org Investigations have revealed its ability to inhibit the growth of several human cancer cell lines. Specifically, it has shown cytotoxic effects against breast cancer cells (MCF-7, MDA-MB-231), colon adenocarcinoma (HT-29), prostate cancer (PC-3), renal cancer (786-0), and leukemia (HL-60). nih.gov The compound's potent activity is highlighted by its low micromolar concentrations required to achieve 50% growth inhibition (GI₅₀) in these cell lines. nih.gov For instance, early studies reported GI₅₀ values of 16.24 µM and 10.02 µM against MCF-7 and HT-29 cells, respectively. nih.gov More recent findings have shown even stronger activity, particularly against the HL-60 leukemia cell line, with a GI₅₀ value of just 0.21 µM. nih.gov
Table 1: In Vitro Cytotoxicity (GI₅₀) of this compound Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) | Source |
|---|---|---|---|
| HL-60 | Leukemia | 0.21 | nih.gov |
| HT-29 | Colon Adenocarcinoma | 10.02 | nih.gov |
| MCF-7 | Breast Carcinoma | 16.24 | nih.gov |
| A-549 | Lung Carcinoma | Moderately Cytotoxic | acs.orgresearchgate.net |
The cytotoxic effects of this compound are closely linked to its ability to disrupt the normal progression of the cell cycle in cancer cells. nih.gov Studies using flow cytometry on HL-60 leukemia cells have shown that treatment with this compound leads to cell cycle arrest. nih.govresearchgate.net Specifically, after 24 hours of exposure to a 50 µM concentration, a significant accumulation of cells in the G1 phase was observed. nih.gov
This arrest at the G1 checkpoint is a critical mechanism for preventing the proliferation of cells that may have sustained DNA damage. nih.gov If the cellular damage is too severe to be repaired, this G1 arrest can precede the initiation of programmed cell death. nih.gov Further evidence of DNA damage is the observed increase in the sub-G1 cell population after 48 hours of treatment, which is indicative of cellular fragmentation, a hallmark of apoptosis. nih.gov
A key mechanism behind this compound's antineoplastic activity is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net The compound's ability to trigger this process in cancer cells has been demonstrated in HL-60 leukemia cells. nih.gov A time-dependent increase in the activation of caspase-3, a crucial executioner enzyme in the apoptotic cascade, was observed following treatment with this compound. nih.govresearchgate.net
The apoptotic process initiated by this compound involves both intrinsic and extrinsic pathways. nih.gov The loss of plasma membrane integrity, a later event in apoptosis, was noted in approximately 30% of cells after a 48-hour treatment, confirming a gradual, programmed cell death process rather than immediate necrosis. nih.gov This suggests that this compound's cytotoxic effect is not due to acute toxicity but rather a controlled, cellular self-destruction mechanism. nih.govresearchgate.net
At the molecular level, this compound exerts its pro-apoptotic effects by altering the expression of key genes that regulate cell survival and death. nih.gov Investigations using RT-qPCR in HL-60 cells have provided insight into these regulatory changes. nih.govufms.br
Treatment with this compound led to the upregulation of pro-apoptotic genes. nih.gov Specifically, the expression of BAX, a member of the BCL-2 family that promotes apoptosis, increased by 1.8-fold. nih.gov The transcription of CASP8, which encodes caspase-8, the initiator caspase of the extrinsic apoptotic pathway, was also upregulated by a factor of 1.6. nih.gov Caspase-8 can activate the executioner caspase-3 both directly and indirectly through the intrinsic pathway. nih.gov
Table 2: Effect of this compound on Apoptosis-Related Gene Expression in HL-60 Cells
| Gene | Function | Regulation by this compound | Source |
|---|---|---|---|
| BAX | Pro-apoptotic | Upregulated (1.8-fold) | nih.gov |
| CASP8 | Pro-apoptotic (initiator caspase) | Upregulated (1.6-fold) | nih.gov |
| BIRC5 (Survivin) | Anti-apoptotic | Downregulated | nih.govufms.br |
| BCL2 | Anti-apoptotic | No change | nih.gov |
An important aspect of a potential anticancer agent is its selectivity, or its ability to target cancer cells while sparing non-cancerous cells. This compound has demonstrated a high degree of selectivity in preclinical models. nih.gov In comparative cytotoxicity assays, this compound was found to be at least 1000 times more selective for HL-60 leukemia cells than for non-neoplastic NIH/3T3 murine fibroblast cells. nih.gov
The selectivity index, calculated as the ratio of the GI₅₀ value for non-neoplastic cells to that for neoplastic cells, is a measure of this differential activity. nih.gov A selectivity index greater than 2.0 is generally considered significant. nih.gov The remarkably high selectivity of this compound for HL-60 cells suggests a specific mechanism of action that is more pronounced in this particular cancer cell line, reducing the potential for collateral damage to healthy cells. nih.gov
Assessment of Pesticidal and Antifeedant Properties
In addition to its anticancer potential, this compound has been investigated for its effects on insects, showing both pesticidal and antifeedant activities. acs.orgdoi.org These properties suggest a potential role for the compound in plant defense mechanisms. doi.org
Studies have shown that different stereoisomers of the compound can have varying effects. For example, (-)-Majorenolide was reported to be toxic to the cotton aphid (Aphis gossypii). doi.org In contrast, (+)-Majorenolide was found to act as a moderate antifeedant against the bird cherry-oat aphid (Rhopalosiphum padi) and the green peach aphid (Myzus persicae). doi.org The effective concentrations (EC₅₀) for this antifeedant activity were 17.6 µg/cm² and 15.8 µg/cm², respectively. doi.org
The insecticidal properties of this compound have been demonstrated against several model organisms. acs.orgdoi.org The compound exhibits toxicity through both postingestive and cytotoxic mechanisms. doi.org
In tests against the Egyptian cotton leafworm (Spodoptera littoralis), (+)-Majorenolide showed insecticidal effects. doi.org Furthermore, it displayed cytotoxic activity against insect cells, specifically the Sf9 cell line derived from the fall armyworm (Spodoptera frugiperda). doi.org This cytotoxicity in insect cells points to a fundamental mechanism of toxicity that disrupts cellular processes, similar to its effects on cancer cells, but in an insect system. doi.org
Nematicidal Activity Evaluations
This compound has demonstrated notable nematicidal properties against the root-knot nematode Meloidogyne javanica. In vitro studies have shown its efficacy in inducing mortality in the second-stage juveniles (J2) of this parasitic nematode. While (+)-majorenolide itself has been described as moderately antifeedant, its related alkyne-γ-lactone, (+)-majorynolide, has shown significant nematicidal effects. doi.orgmdpi.com
Research on γ-lactones isolated from the roots of Persea indica cultivated in an aeroponic system highlighted the bioactivity of these compounds. Specifically, (+)-majorynolide was identified as a potent nematicidal agent with a lethal dose (LD₅₀) of 0.18 mg/ml and an LD₉₀ of 0.33 mg/ml against M. javanica juveniles. doi.org This suggests that the unsaturation in the side chain of these γ-lactones can play a crucial role in their biological activity.
**Table 1: Nematicidal Activity of Related γ-Lactones against *Meloidogyne javanica***
| Compound | Activity | LD₅₀ (mg/ml) | LD₉₀ (mg/ml) | Source |
|---|---|---|---|---|
| (+)-Majorynolide | Nematicidal | 0.18 | 0.33 | doi.org |
Exploration of Antiparasitic Activity
Efficacy against Trypanosoma cruzi Trypomastigote Forms
This compound has been identified as a promising agent against the trypomastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. In a study evaluating a series of γ-lactones, this compound (referred to as compound 2 in the study) exhibited potent activity against T. cruzi trypomastigotes, with a half-maximal effective concentration (EC₅₀) of 4.8 µM. researchgate.net This level of activity was found to be superior to that of the standard drug, benznidazole, which had an EC₅₀ of 16.4 µM in the same study. researchgate.net
Furthermore, this compound displayed a favorable selectivity index (SI) of 17.8, indicating a higher toxicity towards the parasite than towards mammalian cells. researchgate.net This highlights its potential as a selective antiparasitic compound.
Table 2: In Vitro Efficacy of this compound and Benznidazole against Trypanosoma cruzi Trypomastigotes
| Compound | EC₅₀ (µM) | Selectivity Index (SI) | Source |
|---|---|---|---|
| This compound | 4.8 | 17.8 | researchgate.net |
| Benznidazole | 16.4 | >12.2 | researchgate.net |
Identification of Putative Parasite Molecular Targets
To elucidate the mechanism of action of this compound and related γ-lactones against T. cruzi, molecular docking studies have been performed. These computational analyses have explored the binding affinity of these compounds to various molecular targets within the parasite. researchgate.net
For a series of γ-lactones, including this compound, docking studies were conducted against six different T. cruzi molecular targets. researchgate.net While the specific binding target for this compound was not definitively identified in this study, the research indicated that a related, novel γ-lactone called perseanolide showed particularly promising interactions with hypoxanthine (B114508) phosphoribosyltransferase (PDB 1TC1). researchgate.net This enzyme is crucial for the parasite's ribonucleotide synthesis pathway. The study suggested that the α,β-unsaturated-γ-lactone moiety and the long-chain alkyl group of these compounds are important for their interaction with parasite targets. researchgate.net Further research is needed to confirm the specific molecular targets of this compound in T. cruzi.
Other Relevant Biological Activities (e.g., Anti-inflammatory Modulation in Cell-Based Assays)
Beyond its antiparasitic activities, (+)-majorenolide has been noted for its cytotoxic effects on insect cells (Sf9), which suggests a potential defensive role for this compound in its source plant, Persea indica. doi.orgmdpi.comnih.gov While direct studies on the anti-inflammatory modulation of this compound in specific cell-based assays are not extensively detailed in the provided context, the general approach for evaluating such activity involves using cell lines like RAW 264.7 macrophages or THP-1 monocytes. nawah-scientific.commoleculardevices.com
These assays typically involve stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the inhibitory effect of the test compound on the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and various cytokines like IL-1β, IL-6, and TNF-α. nih.gov The evaluation of such activities for this compound would be a logical next step to further characterize its pharmacological profile.
Structure Activity Relationship Sar Studies
Elucidation of Structural Determinants for Biological Activity
The biological activity of Majorenolide is intrinsically linked to its unique molecular architecture. At its core, this compound is a butenolide, a class of compounds characterized by a four-carbon unsaturated lactone ring. Research into this compound and its analogs has revealed that the α,β-unsaturated-γ-lactone moiety is a critical structural determinant for its bioactivity. researchgate.netresearchgate.netresearchgate.net This reactive functional group is thought to be a key player in the compound's interactions with biological targets.
Another significant structural feature is the long alkyl chain attached to the lactone ring. The length and saturation of this chain have been shown to modulate the biological potency of this compound and related alkene lactones. This lipophilic tail influences the compound's ability to traverse cellular membranes and interact with hydrophobic pockets within target proteins. Studies on a series of alkene lactones isolated from Persea fulva have demonstrated that variations in this alkyl chain lead to differing levels of antiproliferative activity against cancer cell lines. researchgate.net
Systematic Analysis of Functional Group Contribution to Efficacy
The hydroxyl group present on the alkyl side chain of some this compound analogs also plays a role in their biological activity. For instance, the presence and position of hydroxyl groups can influence the molecule's solubility and its ability to form hydrogen bonds within a biological target's binding site. The acetylation of this hydroxyl group has been shown to alter the bioactivity, indicating its importance in the molecule's interaction with its target. mdpi.com
The following table summarizes the in vitro antiproliferative activity of this compound and some of its natural analogs against C6 glioma cells, highlighting the influence of minor structural modifications on their efficacy.
| Compound | R Group | IC50 (µM) against C6 glioma cells |
| Majoranolide B | -(CH2)10-CH=CH-(CH2)9-CH3 | 9.06 |
| This compound | -(CH2)10-CH=CH-(CH2)9-CH3 | 12.04 |
| Majoranolide | -(CH2)11-CH3 | 6.69 |
| Majorynolide | -(CH2)10-C≡C-(CH2)9-CH3 | 41.90 |
| Data sourced from Reis et al. (2019) researchgate.net |
Stereochemical Influence on Pharmacological Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, exerts a profound influence on the pharmacological properties of bioactive compounds. mdpi.com132.248.9nih.gov In the case of chiral molecules like this compound, the different enantiomers can exhibit distinct biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers. nih.gov
Studies on the enantiomers of this compound have revealed differences in their biological effects. For example, (+)-majorenolide has been reported to exhibit antifeedant activity against aphids and cytotoxic effects against Sf9 insect cells. doi.org The specific stereoconfiguration of the substituents on the lactone ring is crucial for its interaction with the target, as even minor changes in the spatial arrangement can lead to a significant loss of activity. The development of stereoselective synthetic methods is therefore essential for producing enantiomerically pure this compound to fully characterize the pharmacological profile of each stereoisomer. acs.org
Application of Computational Chemistry in SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery and the elucidation of structure-activity relationships. naturalis.nl By employing advanced modeling and simulation techniques, researchers can gain insights into molecular properties and interactions, thereby accelerating the design of more effective therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.comnih.gov By analyzing a dataset of molecules with known activities, QSAR models can identify the key physicochemical properties and structural features that are correlated with potency.
For a series of butenolide lactones including this compound, a QSAR model could be developed to predict their antiproliferative activity based on descriptors such as lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume). Such models can be used to virtually screen new, unsynthesized analogs, prioritizing those with the highest predicted activity for synthesis and biological testing. The development of robust QSAR models relies on high-quality biological data and appropriate statistical validation to ensure their predictive power. mdpi.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netmdpi.compcbiochemres.com This technique allows for the visualization of the interactions between the ligand and the amino acid residues in the binding pocket, providing insights into the molecular basis of activity.
In the case of this compound and its analogs, molecular docking studies have been performed to understand their binding modes with various protein targets. researchgate.netresearchgate.netresearchgate.net These studies have shown that the α,β-unsaturated-γ-lactone moiety often forms crucial hydrogen bonds with the target protein, while the long alkyl chain engages in hydrophobic interactions. researchgate.netresearchgate.net Molecular dynamics simulations can further refine these docking poses, providing a dynamic view of the ligand-protein complex and helping to assess the stability of the predicted interactions over time.
De Novo Design Principles based on SAR Insights
De novo design is a computational strategy that involves the generation of novel molecular structures with desired pharmacological properties from scratch. arxiv.orgpkumdl.cnnih.gov The insights gained from SAR studies of this compound can serve as a foundation for the de novo design of new inhibitors.
By understanding the key pharmacophoric features of this compound—such as the essential lactone ring, the optimal length and nature of the lipophilic tail, and the importance of specific stereocenters—computational algorithms can be used to design novel scaffolds that retain these critical features while exploring new chemical space. This approach can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties compared to the original natural product.
Analytical Techniques and Research Methodologies in Majorenolide Studies
Advanced Spectroscopic Methods for Structural Characterization
The precise determination of Majorenolide's molecular architecture, including its connectivity, stereochemistry, and molecular formula, has been achieved through the application of several advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of this compound. eag.com One-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in piecing together the molecule's complex structure. nih.govresearchgate.net
Initially, the structure of this compound was misinterpreted as a δ-lactone. nih.gov However, subsequent and more detailed NMR analysis, including 1D-NMR, led to the revision of its structure to a γ-lactone. researchgate.net Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have been employed to establish the connectivity of atoms within the molecule. researchgate.net Specifically, the cigar-HMBC technique was utilized to confirm the γ-lactone structure. researchgate.net These NMR methods provide detailed information about the chemical environment of each proton and carbon atom, allowing for the mapping of the entire molecular framework. eag.comlibretexts.org
Table 1: Key NMR Techniques in this compound Structural Elucidation
| NMR Technique | Information Obtained | Reference |
|---|---|---|
| ¹H NMR | Provides information about the number and chemical environment of protons. | researchgate.net |
| ¹³C NMR | Provides information about the number and chemical environment of carbon atoms. | researchgate.net |
| COSY (Correlation Spectroscopy) | Identifies proton-proton couplings, revealing adjacent protons. | researchgate.net |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms. | researchgate.net |
| HMBC (Heteronuclear Multiple Bond Correlation) | Identifies long-range couplings between protons and carbons, establishing connectivity across multiple bonds. | researchgate.net |
| cigar-HMBC | A specialized technique used to confirm the γ-lactone structure of this compound. | researchgate.net |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. msu.educhemguide.co.uk High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been specifically used to ascertain the precise molecular formula of this compound, which is C₁₇H₂₆O₃. nih.govresearchgate.nethodoodo.com This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. msu.edu
Table 2: Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₆O₃ | hodoodo.com |
| Molecular Mass | 310.25 g/mol | nih.govresearchgate.net |
| Exact Mass | 278.19 | hodoodo.com |
Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration
While NMR and MS provide the connectivity and molecular formula, chiroptical spectroscopy techniques are essential for determining the absolute stereochemistry of chiral molecules like this compound. biotools.ussaschirality.orgmdpi.comnih.gov Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of the molecule with left and right circularly polarized light. saschirality.org
For this compound and related lactones, CD spectra have been instrumental in determining their absolute configurations. researchgate.net The comparison of experimental CD spectra with those of known compounds or with theoretically calculated spectra allows for the assignment of the specific three-dimensional arrangement of atoms in space. saschirality.orgrsc.org Horeau's method, a chemical correlation method, has also been used in conjunction with CD spectra to establish the absolute stereochemistry of this compound. researchgate.net
Chromatographic Techniques for Purification and Quantitative Analysis
Chromatographic methods are indispensable for the isolation of this compound from complex natural extracts and for its subsequent quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and quantitative analysis of this compound. mdpi.comatdbio.comthermofisher.com Reversed-phase HPLC, which separates compounds based on their hydrophobicity, is commonly employed. sigmaaldrich.com This method allows for the efficient separation of this compound from other components present in the crude extract, yielding a highly pure sample for further studies. atdbio.comthermofisher.com
HPLC is also used for the quantitative determination of this compound in various samples. sigmaaldrich.com By creating a calibration curve with known concentrations of a pure standard, the amount of this compound in an unknown sample can be accurately determined. HPLC coupled with a mass spectrometer (HPLC-MS) provides both separation and identification capabilities, making it a valuable tool in the analysis of this compound. mdpi.commdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is another important analytical technique used in the study of natural products. nih.gov While this compound itself is not sufficiently volatile for direct GC analysis, it can be chemically modified to create more volatile derivatives. alwsci.comrestek.com This process, known as derivatization, allows the compound to be analyzed by GC-MS. alwsci.comrestek.com
GC-MS analysis can provide information about the presence of this compound and related compounds in complex mixtures. phcogres.comdntb.gov.uaresearchgate.net The gas chromatograph separates the volatile components of the mixture, and the mass spectrometer provides identification based on their mass spectra and fragmentation patterns. nih.gov This technique is particularly useful for analyzing the chemical profile of plant extracts containing this compound. mdpi.com
Development and Validation of In Vitro Bioassays for Activity Screening
The initial evaluation of this compound's therapeutic potential is predominantly conducted through a variety of in vitro bioassays. These assays are essential for screening its biological activity against different targets, such as cancer cells and pathogenic organisms. The development of these assays involves selecting appropriate cell lines or organisms and optimizing conditions to ensure sensitive and reproducible results. probiocdmo.comdiva-portal.org
A fundamental step in this process is the validation of the bioassay, which confirms its suitability for its intended purpose. nih.govnih.gov Key validation parameters, in line with guidelines from the International Conference on Harmonisation (ICH), include accuracy, precision, sensitivity, specificity, linearity, range, and robustness. nih.govnih.govpacificbiolabs.com
Common In Vitro Bioassays Used for this compound:
Cytotoxicity Assays: These are among the most common assays to screen for anticancer potential. The activity of this compound has been evaluated against a panel of human cancer cell lines. researchgate.net The principle involves exposing the cancer cells to varying concentrations of the compound and measuring cell viability or proliferation after a set period. The half-maximal inhibitory concentration (IC₅₀) or effective concentration (ED₅₀) is then determined, indicating the compound's potency. purdue.edu For instance, the MTT assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability. researchgate.net
Antiparasitic Assays: this compound has been tested for its activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.netnih.gov These assays typically involve incubating the parasite's different life stages (e.g., trypomastigotes) with the compound and assessing their viability or motility. researchgate.net
Brine Shrimp Lethality Assay: This is a simple, rapid, and cost-effective preliminary toxicity screen. purdue.edu It is often used in the early stages of natural product discovery to guide the fractionation process toward bioactive components. purdue.edu The assay determines the concentration of a compound that is lethal to 50% of the brine shrimp nauplii (LC₅₀). purdue.edu
Mechanism of Action Assays: Once initial activity is confirmed, further bioassays are employed to understand how this compound exerts its effects. For example, fluorescent-based methods have been used to study its impact on cellular processes in T. cruzi. researchgate.net These can measure alterations in plasma membrane permeability, mitochondrial membrane potential, levels of reactive oxygen species (ROS), and intracellular calcium concentrations. researchgate.net In cancer research, assays to detect the induction of apoptosis, such as measuring caspase-3 activation, are used to define the cell death pathway. researchgate.net
The choice of cell lines, culture medium, and serum concentration are critical parameters that can significantly influence the outcome of these assays and must be carefully controlled and reported. nih.gov
Table 1: Examples of In Vitro Bioassays for this compound Activity Screening
| Assay Type | Target/Cell Line | Purpose | Key Findings/Parameters | Citation(s) |
|---|---|---|---|---|
| Cytotoxicity | MCF-7, MDA-MB-231 (breast cancer), HT-29 (colon), PC-3 (prostate), 786-0 (renal), HL-60 (leukemia) | Anticancer activity screening | Demonstrated cytotoxicity against various human neoplastic cell lines. | researchgate.net |
| Cytotoxicity | A-549 (lung), MCF-7 (breast), HT-29 (colon) | Anticancer activity screening | Showed mild activity with ED₅₀ values ranging from 1.7-13.8 µg/ml. | purdue.edu |
| Cytotoxicity / Antiproliferative | C6 glioma cells (rat) | Anticancer activity screening | Found to be the most active compound among tested lactones with an IC₅₀ of 6.69 µM. | researchgate.net |
| Antiparasitic | Trypanosoma cruzi (trypomastigotes) | Screening for trypanocidal activity | Exhibited activity against the parasite. | researchgate.netnih.gov |
| General Toxicity | Brine Shrimp (Artemia salina) | Preliminary toxicity screening | Used to guide fractionation; determined LC₅₀ was 0.36 ppm. | purdue.edu |
| Anti-tumor | Crown gall tumors (on potato discs) | Screening for anti-tumor properties | Showed remarkable inhibition (86%). | purdue.edu |
| Mechanistic | Trypanosoma cruzi | Elucidating mechanism of action | Investigated alterations in plasma membrane, mitochondrial potential, ROS, and Ca²⁺ levels. | researchgate.net |
| Mechanistic | HL-60 (leukemia) | Elucidating mechanism of action | Determined that cell death occurs through the induction of apoptosis. | researchgate.net |
Integration of Omics Technologies in Mechanistic Research (e.g., Transcriptomics, Proteomics)
To gain a deeper, more holistic understanding of a compound's mechanism of action, modern research increasingly integrates "omics" technologies. humanspecificresearch.org These high-throughput approaches allow for the large-scale analysis of biological molecules, providing a comprehensive view of the cellular response to a substance like this compound. humanspecificresearch.orgmdpi.com
Transcriptomics: This field involves the study of the transcriptome—the complete set of RNA transcripts in a cell at a specific time. phgfoundation.org By using techniques like RNA sequencing (RNA-seq), researchers can identify which genes are up- or down-regulated in response to this compound treatment. phgfoundation.orgwayne.edu This provides powerful insights into the cellular pathways that are affected, such as those involved in cell cycle, apoptosis, stress responses, or metabolism. nih.govnih.govfrontiersin.org Functional analysis of the differentially expressed genes can help formulate hypotheses about the compound's precise molecular targets. nih.gov
Proteomics: This is the large-scale study of proteins, particularly their expression levels, modifications, and interactions. agresearch.co.nz Using technologies like mass spectrometry, proteomics can identify which proteins are differentially expressed or modified after a cell is exposed to this compound. agresearch.co.nznih.gov Since proteins are the primary functional molecules in the cell, this information can directly point to the cellular machinery being impacted by the compound and help identify potential biomarkers or therapeutic targets. nih.govmdpi.com
Currently, there is a lack of published research specifically applying transcriptomic or proteomic analyses to investigate the mechanisms of this compound. However, the application of these technologies represents a critical future direction for this compound research. Such studies would be invaluable for moving beyond phenotypic observations (e.g., cell death) to a detailed mechanistic understanding, potentially uncovering novel therapeutic targets and accelerating its development. The integration of multi-omics data (e.g., combining transcriptomics and proteomics) would offer a powerful, systems-biology perspective on the cellular response to this compound. mdpi.comnih.gov
Future Directions and Research Opportunities
Investigation of Novel Biological Activities in Unexplored Models
Initially identified for its antimycobacterial and cytotoxic properties, the full spectrum of Majorenolide's biological activities remains an active area of investigation. hodoodo.comresearchgate.net While early studies demonstrated its potential against Mycobacterium tuberculosis and certain cancer cell lines, researchers are now looking to explore its efficacy in a wider range of disease models. hodoodo.comscielo.br Of particular interest is its potential as an anti-trypanosomal agent, with studies showing activity against the trypomastigote forms of Trypanosoma cruzi. saludcapital.gov.co Furthermore, its insecticidal and nematicidal properties, along with those of its derivatives, suggest a potential role in agriculture and pest control, although acetylated derivatives have not shown activity in these areas. researchgate.netpreprints.org
Optimization of Synthetic Routes for Scalability and Efficiency
The practical application of this compound is intrinsically linked to the ability to produce it in sufficient quantities through chemical synthesis. Current research efforts are focused on developing more efficient and scalable synthetic pathways. organixinc.comresearchgate.net A key challenge lies in optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact. pharmafeatures.com Innovations in route selection, including the use of automated systems and computational modeling, are being employed to evaluate numerous potential synthetic pathways. pharmafeatures.com These advanced strategies aim to identify routes that are not only high-yielding but also sustainable and economically viable for large-scale production. organixinc.compharmafeatures.com The development of a practical and scalable enantioselective synthesis from bio-based starting materials like Cyrene represents a significant step forward in this endeavor. researchgate.net
Deeper Elucidation of Mechanistic Pathways via Multi-omics Integration
Understanding how this compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful tool for unraveling these complex mechanistic pathways. genexplain.comnih.gov By combining different "omics" data, researchers can move beyond simple correlations to identify the key molecular drivers and signaling pathways that are perturbed by this compound. genexplain.com This holistic approach can reveal, for instance, how changes in gene expression (transcriptomics) induced by the compound lead to alterations in protein levels and functions (proteomics) and subsequent metabolic shifts (metabolomics). genexplain.com Such integrated analyses are essential for identifying the direct molecular targets of this compound and understanding the downstream consequences of its activity, which is critical for predicting both efficacy and potential side effects. jci.orgfrontiersin.org
Exploration of this compound and Analogs as Chemical Probes for Biological Targets
Well-characterized small molecules with high potency and selectivity, known as chemical probes, are invaluable tools for dissecting biological processes and validating new drug targets. nih.govcaymanchem.com this compound and its synthetic analogs have the potential to be developed into such probes. snv63.ru By systematically modifying the structure of this compound, researchers can create a library of related compounds with varying affinities and selectivities for different biological targets. These chemical probes can then be used to investigate the function of specific proteins or pathways in both healthy and diseased cells. nih.govcaymanchem.com The availability of both active probes and structurally similar inactive controls is particularly important for ensuring that the observed biological effects are truly due to the modulation of the intended target. cambridgemedchemconsulting.com
Application of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many aspects of drug discovery and development, and this compound research is no exception. journal-isi.orgarxiv.orgresearchgate.net These powerful computational tools can be applied to everything from predicting biological activity to designing novel and improved derivatives.
Predictive Modeling for Activity and Selectivity
Predictive modeling, a statistical technique that uses historical data to forecast future outcomes, can be a powerful tool in this compound research. qlik.comactian.com By training ML models on existing data about the activity and selectivity of this compound and its analogs, researchers can develop models that predict these properties for new, untested compounds. nih.govmdpi.com These models can analyze complex relationships between a molecule's structure and its biological function, helping to identify which structural features are most important for a desired effect. rsc.org This can significantly accelerate the discovery of more potent and selective this compound derivatives by prioritizing which compounds to synthesize and test. chemrxiv.org
Generative Chemistry for Novel Derivative Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
